4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde
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Overview
Description
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a benzaldehyde moiety substituted with a 1-methyl-1H-1,2,4-triazol-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 1-methyl-1H-1,2,4-triazole under specific conditions. One common method is the cyclization reaction, where the starting materials are subjected to cyclization in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzoic acid.
Reduction: 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, antimicrobial agent, and antifungal agent.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Agriculture: It is investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins involved in disease pathways. The triazole ring can form hydrogen bonds with target enzymes, leading to inhibition of their activity. The aldehyde group can also react with nucleophilic sites on proteins, leading to covalent modification and inhibition .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde: Similar structure but lacks the methyl group on the triazole ring.
4-(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxybenzaldehyde: Contains a different triazole ring and an additional methoxy group[][11].
Uniqueness
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde is unique due to the presence of the 1-methyl-1H-1,2,4-triazole moiety, which imparts specific biological activities and chemical reactivity. The methyl group on the triazole ring can influence the compound’s binding affinity to target enzymes and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
4-(1-methyl-1,2,4-triazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-13-7-11-10(12-13)9-4-2-8(6-14)3-5-9/h2-7H,1H3 |
InChI Key |
OASWVFNVGCAZBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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